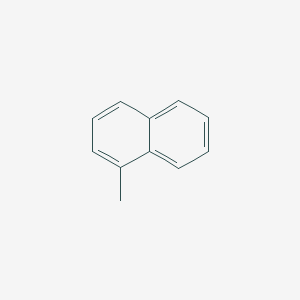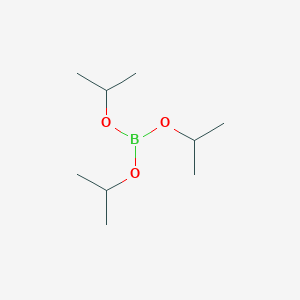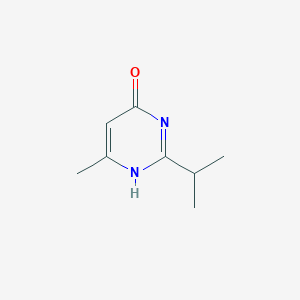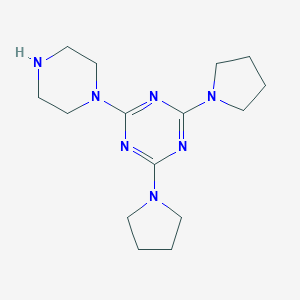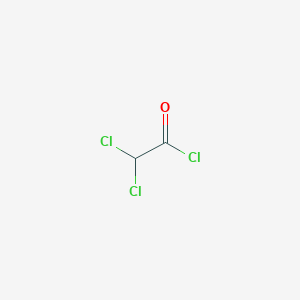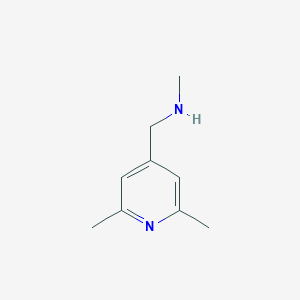![molecular formula C12H12N4O8 B046691 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene, commonly known as TNM, is a highly explosive compound that has been used in the production of explosives, propellants, and rocket fuels. TNM is a cyclic nitramine compound that is highly energetic and has a high detonation velocity.
Mecanismo De Acción
The mechanism of action of TNM is not fully understood. It is believed that TNM inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
TNM has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, TNM has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TNM is its high explosive energy, which makes it useful in the production of explosives and propellants. TNM is also relatively easy to synthesize and purify. However, TNM is highly sensitive to shock, friction, and heat, which makes it difficult to handle in the laboratory.
Direcciones Futuras
There are a number of future directions for research on TNM. One area of research is the development of new synthesis methods that are safer and more efficient. Another area of research is the development of new applications for TNM, such as in the production of new types of explosives and propellants. Finally, there is a need for further research on the potential use of TNM in medicine as an anti-tumor agent.
Métodos De Síntesis
TNM is synthesized by the reaction of hexamine with nitric acid and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
TNM has been extensively studied for its use in the production of explosives and propellants. It has also been studied for its potential use in medicine as an anti-tumor agent. TNM has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
116596-29-3 |
|---|---|
Nombre del producto |
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene |
Fórmula molecular |
C12H12N4O8 |
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
Clave InChI |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



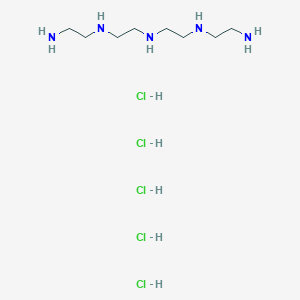
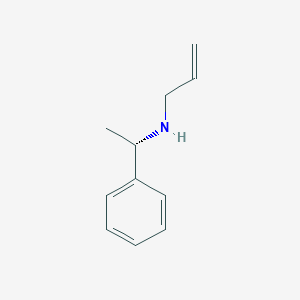
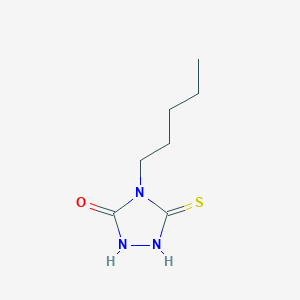
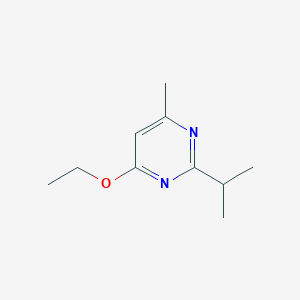
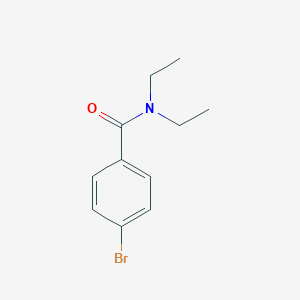
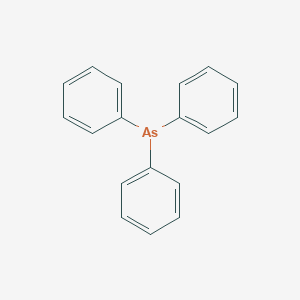
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
